8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Brand Name: Vulcanchem
CAS No.: 2097948-19-9
VCID: VC3202543
InChI: InChI=1S/C12H24N2O2/c13-5-2-7-14-6-1-4-12(10-14)9-11(15)3-8-16-12/h11,15H,1-10,13H2
SMILES: C1CC2(CC(CCO2)O)CN(C1)CCCN
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

CAS No.: 2097948-19-9

Cat. No.: VC3202543

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol - 2097948-19-9

Specification

CAS No. 2097948-19-9
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name 8-(3-aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Standard InChI InChI=1S/C12H24N2O2/c13-5-2-7-14-6-1-4-12(10-14)9-11(15)3-8-16-12/h11,15H,1-10,13H2
Standard InChI Key IXKWAJDLYCPCAJ-UHFFFAOYSA-N
SMILES C1CC2(CC(CCO2)O)CN(C1)CCCN
Canonical SMILES C1CC2(CC(CCO2)O)CN(C1)CCCN

Introduction

8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a complex organic compound featuring a spirocyclic structure with both oxygen and nitrogen atoms. This compound is identified by its CAS number, 1289385-02-9, and is notable for its unique chemical architecture and potential applications in various fields, including pharmaceuticals and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves complex organic reactions that require precise conditions to achieve the desired product. The compound can undergo various chemical transformations, such as oxidation or reduction, depending on the reagents used.

Biological Activity and Applications

While specific biological activities of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol are not extensively documented in available sources, compounds with similar spirocyclic structures have shown potential in pharmaceutical applications, including enzyme inhibition and drug design. The presence of an aminopropyl group may enhance its interaction with biological targets.

Research Findings and Future Directions

Research on 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is limited, but its unique structure suggests potential for further investigation into its biological properties and applications. Future studies could focus on its synthesis optimization, biological activity screening, and potential therapeutic uses.

Comparison with Similar Compounds

Similar compounds, such as 1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride, have shown significant biological activity, particularly as antituberculosis agents. The structural similarities between these compounds highlight the importance of the spirocyclic framework in contributing to their biological efficacy.

CompoundStructural FeaturesBiological Activity
1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochlorideSpirocyclic with oxygen and nitrogenAntituberculosis agent
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-olSpirocyclic with aminopropyl and hydroxyl groupsPotential for biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator